Bis(heptadecafluorooctyl)phosphinic Acid Sodium Salt

Description

Historical Context of Perfluoroalkyl Phosphinic Acid Derivatives

The development of perfluoroalkyl phosphinic acid derivatives traces its origins to the broader advancement of per- and polyfluoroalkyl substances, which first came into commercial use with the invention of Teflon in 1938. These compounds emerged from the need for materials that could resist heat, oil, stains, grease, and water due to the exceptional strength of the carbon-fluorine bond, considered one of the strongest bonds in organic chemistry.

Perfluoroalkyl phosphinic acids represent a specialized subset within the vast family of per- and polyfluoroalkyl substances, which encompasses over 7 million known chemical compounds according to PubChem databases. The historical development of these compounds was driven by their unique combination of phosphorus-based functionality with perfluorinated alkyl chains, creating materials with exceptional chemical and thermal stability. The synthesis of perfluoroalkyl phosphinic acids typically involves sophisticated fluorination processes, including electrochemical fluorination and telomerization techniques that were developed during the mid-20th century.

The specific compound bis(heptadecafluorooctyl)phosphinic acid was first synthesized as part of research into perfluorinated phosphorus-containing compounds, with the sodium salt form being developed to improve handling characteristics and solubility properties. The compound is identified by CAS number 500776-69-2 for the sodium salt form, while the parent acid carries CAS number 40143-79-1. The development of these compounds was initially focused on industrial applications requiring extreme chemical resistance and stability.

Significance in Industrial and Environmental Chemistry

This compound holds considerable significance in both industrial applications and environmental chemistry contexts. From an industrial perspective, the compound has been utilized as an antifoaming agent, leveraging its unique surface-active properties derived from the combination of highly fluorinated chains and the phosphinic acid functionality. The compound's ability to reduce surface tension while maintaining chemical stability under harsh conditions makes it valuable in specialized manufacturing processes.

The industrial relevance extends to the broader category of perfluoroalkyl phosphinic acids, which have found applications across more than 200 use categories spanning nearly all industry branches. These applications include roles in semiconductor manufacturing, aerospace technology, and specialized coating formulations where extreme chemical resistance is required. The phosphinic acid group provides additional functionality compared to other perfluoroalkyl compounds, offering potential for further chemical modification while maintaining the desirable properties of the perfluorinated chains.

However, the environmental significance of this compound has become increasingly prominent due to growing concerns about the persistence and bioaccumulation potential of perfluoroalkyl substances. Research has identified this compound as an environmental contaminant found in indoor dust, highlighting its potential for widespread environmental distribution. The compound's classification as an extremely persistent environmental contaminant reflects the inherent stability of the carbon-fluorine bonds, which resist degradation under normal environmental conditions.

The environmental persistence of perfluoroalkyl phosphinic acids creates significant challenges for remediation efforts, as these compounds can accumulate in environmental matrices over extended periods. Studies have demonstrated that perfluorinated alkyl acids serve as ultimate global reservoirs in oceans and marine sediments, emphasizing the long-term environmental impact of these substances. The detection of bis(heptadecafluorooctyl)phosphinic acid and related compounds in various environmental samples has prompted regulatory attention and inclusion in monitoring programs designed to track the distribution and fate of persistent organic pollutants.

Physical and Chemical Properties

The physical and chemical characteristics of this compound reflect the unique combination of perfluorinated alkyl chains with phosphinic acid functionality. The compound exhibits a melting point exceeding 300°C, demonstrating exceptional thermal stability that is characteristic of highly fluorinated materials. This high melting point is attributed to the strong intermolecular forces between the highly electronegative fluorine atoms and the ionic character contributed by the sodium salt formation.

Table 1: Physical Properties of this compound

The solubility profile of the compound demonstrates selective solubility characteristics, with sparingly soluble behavior in chloroform and slight solubility in ethyl acetate and methanol. This solubility pattern reflects the highly hydrophobic nature of the perfluorinated chains combined with the ionic character of the sodium salt, creating a compound that exhibits limited solubility in most common solvents.

Table 2: Solubility Characteristics

| Solvent | Solubility Level | Reference |

|---|---|---|

| Chloroform | Sparingly Soluble | |

| Ethyl Acetate | Slightly Soluble | |

| Methanol | Slightly Soluble |

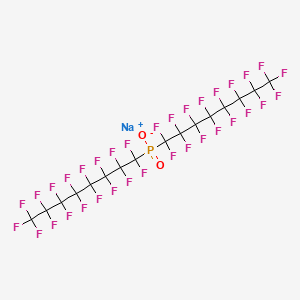

The molecular structure of this compound features two identical heptadecafluorooctyl chains (C8F17) attached to a central phosphorus atom through phosphinic acid linkages. The compound's structure can be represented by the SMILES notation: C(C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+].

Analytical and Detection Methods

The analytical detection of this compound relies on advanced spectroscopic and chromatographic techniques designed to identify and quantify perfluorinated compounds in various matrices. Mass spectrometry represents the primary analytical approach, with predicted collision cross section values providing important identification parameters for the compound.

Table 3: Mass Spectrometric Detection Parameters

| Adduct Form | m/z Value | Predicted Collision Cross Section (Ų) | Reference |

|---|---|---|---|

| [M+H]+ | 902.92438 | 235.5 | |

| [M+Na]+ | 924.90632 | 236.3 | |

| [M-H]- | 900.90982 | 248.7 | |

| [M+NH4]+ | 919.95092 | 247.1 | |

| [M+K]+ | 940.88026 | 251.2 |

The compound's detection in environmental samples requires specialized analytical protocols due to its persistence and potential for widespread distribution. Research has incorporated bis(heptadecafluorooctyl)phosphinic acid into databases designed to facilitate analytical detection of perfluoroalkyl substances, with exact mass information provided to support identification efforts. The compound has been included in suspect screening databases used for environmental monitoring, reflecting its importance as a target analyte in environmental chemistry research.

Properties

IUPAC Name |

sodium;bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16HF34O2P.Na/c17-1(18,5(25,26)9(33,34)13(41,42)43)3(21,22)7(29,30)11(37,38)15(47,48)53(51,52)16(49,50)12(39,40)8(31,32)4(23,24)2(19,20)6(27,28)10(35,36)14(44,45)46;/h(H,51,52);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEIMULCENMQKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16F34NaO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70896710 | |

| Record name | Sodium bis(perfluorooctyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

924.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500776-69-2 | |

| Record name | Sodium bis(perfluorooctyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorinated Phosphinic Acid Precursor Synthesis

The precursor, Bis(heptadecafluorooctyl)phosphinic Acid, is synthesized via radical addition or nucleophilic substitution. A common approach involves reacting heptadecafluorooctyl iodide with hypophosphorous acid (H₃PO₂) under radical initiators like azobisisobutyronitrile (AIBN). The reaction proceeds as:

Reaction conditions include temperatures of 80–100°C and inert atmospheres to prevent side reactions.

Neutralization to Sodium Salt

The phosphinic acid is neutralized with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) in aqueous or methanol solutions:

Excess base ensures complete conversion, and the product is isolated via crystallization or solvent evaporation.

Industrial-Scale Preparation Methods

Patent CN104843662A outlines a scalable method for sodium phosphinate salts, adaptable to fluorinated variants. Key steps include:

Hydrolysis and Purification

-

Raw Materials : Crude fluorinated phosphinic acid (≥95% purity) is mixed with deionized water and wet-process phosphoric acid in a 1:2:0.1 weight ratio.

-

Impurity Removal : Sodium sulfide (6 kg per 1000 kg precursor) and activated carbon (6 kg per 1000 kg precursor) are added to sequester heavy metals and adsorb organic impurities.

-

Hydrolysis : Conducted at 130–140°C under 0.2 MPa pressure for 4–6 hours to ensure complete reaction.

Neutralization and Crystallization

Table 1: Reaction Conditions for Industrial Synthesis

| Parameter | Value/Range |

|---|---|

| Temperature | 130–140°C |

| Pressure | 0.2 MPa |

| Hydrolysis Time | 4–6 hours |

| NaOH Concentration | 20–30% (w/v) |

| Final Product Yield | 85–92% |

Laboratory-Scale Optimization

Small-scale syntheses prioritize purity over throughput. Sigma-Aldrich’s protocol recommends:

-

Solvent Selection : Methanol or ethyl acetate for dissolving the phosphinic acid precursor.

-

Slow Neutralization : Dropwise addition of NaOH to avoid localized overheating, which can degrade fluorinated chains.

-

Recrystallization : Dissolving the crude product in chloroform and precipitating with hexane achieves >99% purity.

Analytical Validation

Post-synthesis analysis includes:

-

ICP-OES/AAS : Quantifies residual metals (e.g., Fe, Ni) to <1 ppm.

-

TGA : Verifies thermal stability (>300°C decomposition temperature).

Challenges and Mitigation Strategies

Fluorinated Chain Degradation

Perfluorooctyl groups are prone to defluorination at high pH or temperatures. Mitigation includes:

Chemical Reactions Analysis

Bis(heptadecafluorooctyl)phosphinic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

Reduction: Reduction reactions can alter the oxidation state of the phosphorus atom, resulting in various reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Environmental Applications

1. Environmental Toxicology

Bis(heptadecafluorooctyl)phosphinic acid sodium salt has been examined as an environmental toxic compound, particularly in aquatic ecosystems. Studies have indicated its persistence and bioaccumulation potential in lakes, raising concerns about its ecological impact .

2. Remediation Technologies

Research is ongoing into the use of this compound in remediation technologies aimed at removing PFAS from contaminated water sources. Its properties allow it to interact with other contaminants, potentially facilitating their removal or degradation .

Industrial Applications

1. Coatings and Surface Treatments

Due to its hydrophobic and oleophobic characteristics, this compound is utilized in coatings that resist water, oil, and grease. These coatings are particularly valuable in the textile and food packaging industries where contamination prevention is crucial .

2. Firefighting Foams

The compound is a component in certain types of aqueous film-forming foams (AFFF), which are used extensively in firefighting applications due to their effectiveness in suppressing flammable liquid fires. However, the environmental persistence of PFAS has led to scrutiny regarding their use in this context .

Health Research Applications

1. Toxicological Studies

Extensive research has been conducted on the toxicological effects of PFAS, including this compound. Animal studies have shown associations between PFAS exposure and various health issues, including liver toxicity, immune system effects, and developmental problems .

2. Epidemiological Studies

Epidemiological studies are increasingly focusing on the long-term health impacts of PFAS exposure in humans. Findings suggest a correlation between PFAS exposure and adverse health outcomes such as increased cholesterol levels, immune suppression, and certain cancers .

Case Studies

Mechanism of Action

The mechanism of action of Bis(heptadecafluorooctyl)phosphinic Acid Sodium Salt involves its ability to reduce surface tension and improve the wetting and dispersing properties of various formulations . At the molecular level, the compound interacts with other molecules through its hydrophobic and hydrophilic regions, allowing it to stabilize emulsions and suspensions. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used.

Comparison with Similar Compounds

Fluorinated Phosphinic Acid Salts

Key Findings :

Non-Fluorinated Phosphinic Acid Salts

Key Differences :

- Thermal Behavior: Fluorinated phosphinic acids decompose at higher temperatures (>250°C) compared to non-fluorinated analogs (<200°C) .

Environmental and Regulatory Considerations

Biological Activity

Bis(heptadecafluorooctyl)phosphinic acid sodium salt, a member of the per- and polyfluoroalkyl substances (PFAS) family, has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, toxicity, and implications for human health and the environment.

Chemical Structure and Properties

This compound is characterized by its long fluorinated alkyl chains, which contribute to its hydrophobicity and resistance to degradation. The presence of phosphorus in its structure allows it to interact with biological molecules, potentially influencing various physiological processes.

1. Toxicological Effects

Research indicates that PFAS compounds, including this compound, exhibit significant toxicological effects. Key findings include:

- Bioaccumulation : PFAS are known to bioaccumulate in organisms, leading to elevated concentrations in tissues over time. This accumulation can result in adverse effects on growth, reproduction, and development in wildlife and humans .

- Immunotoxicity : Studies have reported immunotoxic effects associated with PFAS exposure, including decreased immune response to vaccinations and increased susceptibility to infections .

- Endocrine Disruption : PFAS can interfere with endocrine functions, affecting hormone levels and leading to reproductive issues .

The mechanisms by which this compound exerts its biological effects include:

- Protein Binding : PFAS compounds can bind to serum proteins, facilitating their distribution throughout the body and prolonging their half-life in biological systems .

- Cellular Uptake : The hydrophobic nature of these compounds allows them to penetrate cell membranes, potentially disrupting cellular functions and signaling pathways .

Case Study 1: Immunotoxicity in Animal Models

A study involving rodents exposed to various PFAS demonstrated significant immunotoxic effects. Results indicated that exposure during sensitive developmental stages led to reduced antibody responses and altered immune function. These findings highlight the potential risks associated with this compound exposure during critical periods of development .

Case Study 2: Human Epidemiological Studies

Epidemiological studies have linked PFAS exposure to various health outcomes in humans. For instance, a cohort study found associations between elevated serum PFAS levels and increased incidence of thyroid disease and certain cancers. These studies underscore the relevance of investigating the biological activity of this compound concerning human health risks .

Data Summary

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Bis(heptadecafluorooctyl)phosphinic Acid Sodium Salt?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to assess purity and detect impurities . For structural confirmation, use nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR). Batch-to-batch variability in salt content and solubility should be monitored using peptide content analysis (if applicable) and solubility testing under controlled conditions .

Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) for fluorinated phosphinic acid derivatives, referencing analogous synthesis routes for perfluoroalkylphosphinic acids . Purification via recrystallization or column chromatography is critical to remove unreacted precursors. Document stoichiometric ratios and characterize intermediates using spectroscopic methods .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines for perfluorinated compounds (PFCs) classified as substances of very high concern (SVHC) by the European Chemicals Agency (ECHA). Use fume hoods, nitrile gloves, and fluoropolymer-coated labware to minimize exposure. Waste disposal must comply with regulations for persistent organic pollutants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability) of this compound?

- Methodological Answer : Conduct controlled experiments to isolate variables (e.g., solvent purity, humidity). Cross-validate results using multiple techniques (e.g., differential scanning calorimetry for thermal stability, dynamic light scattering for aggregation behavior). Compare data with computational predictions from quantitative structure-activity relationship (QSAR) models .

Q. What computational modeling approaches predict the environmental fate and toxicity of this compound?

- Methodological Answer : Employ molecular dynamics simulations to study interactions with biological membranes or aqueous environments. Use QSAR models parameterized with data from structurally similar PFCs (e.g., perfluorooctanoic acid) to estimate biodegradation pathways and bioaccumulation potential .

Q. How does the sodium salt form influence the compound’s reactivity compared to other counterions (e.g., ammonium or potassium salts)?

- Methodological Answer : Compare solubility profiles and ion-pairing effects using conductivity measurements and X-ray crystallography. Evaluate reactivity in nucleophilic substitution reactions under standardized conditions to assess counterion-specific activation energies .

Q. What experimental strategies minimize batch-to-batch variability in studies involving this compound?

- Methodological Answer : Implement rigorous quality control (QC) protocols, including trifluoroacetic acid (TFA) removal analysis (<1% for cell-based assays) and peptide content quantification . Use standardized solvents (e.g., deuterated dimethyl sulfoxide for NMR) to ensure consistency in spectroscopic characterization .

Q. How can researchers investigate the interaction of this compound with biological membranes or proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.